molecular formula C20H19N3O2S B10942468 (E)-3-{4-Methoxy-3-[(2-pyridylsulfanyl)methyl]phenyl}-1-(1-methyl-1H-pyrazol-4-YL)-2-propen-1-one

(E)-3-{4-Methoxy-3-[(2-pyridylsulfanyl)methyl]phenyl}-1-(1-methyl-1H-pyrazol-4-YL)-2-propen-1-one

Cat. No.: B10942468
M. Wt: 365.5 g/mol
InChI Key: VUPCVPKAOAEYKB-SOFGYWHQSA-N
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Description

(E)-3-{4-Methoxy-3-[(2-pyridylsulfanyl)methyl]phenyl}-1-(1-methyl-1H-pyrazol-4-YL)-2-propen-1-one is a complex organic compound with a unique structure that includes a methoxy group, a pyridylsulfanyl group, and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-{4-Methoxy-3-[(2-pyridylsulfanyl)methyl]phenyl}-1-(1-methyl-1H-pyrazol-4-YL)-2-propen-1-one typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the pyridylsulfanyl and pyrazolyl intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include bases, solvents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-{4-Methoxy-3-[(2-pyridylsulfanyl)methyl]phenyl}-1-(1-methyl-1H-pyrazol-4-YL)-2-propen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The methoxy and pyridylsulfanyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(E)-3-{4-Methoxy-3-[(2-pyridylsulfanyl)methyl]phenyl}-1-(1-methyl-1H-pyrazol-4-YL)-2-propen-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-{4-Methoxy-3-[(2-pyridylsulfanyl)methyl]phenyl}-1-(1-methyl-1H-pyrazol-4-YL)-2-propen-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H19N3O2S

Molecular Weight

365.5 g/mol

IUPAC Name

(E)-3-[4-methoxy-3-(pyridin-2-ylsulfanylmethyl)phenyl]-1-(1-methylpyrazol-4-yl)prop-2-en-1-one

InChI

InChI=1S/C20H19N3O2S/c1-23-13-17(12-22-23)18(24)8-6-15-7-9-19(25-2)16(11-15)14-26-20-5-3-4-10-21-20/h3-13H,14H2,1-2H3/b8-6+

InChI Key

VUPCVPKAOAEYKB-SOFGYWHQSA-N

Isomeric SMILES

CN1C=C(C=N1)C(=O)/C=C/C2=CC(=C(C=C2)OC)CSC3=CC=CC=N3

Canonical SMILES

CN1C=C(C=N1)C(=O)C=CC2=CC(=C(C=C2)OC)CSC3=CC=CC=N3

Origin of Product

United States

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